molecular formula C14H20N4O3 B12232339 4-(4-Methoxypyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine

4-(4-Methoxypyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine

Cat. No.: B12232339
M. Wt: 292.33 g/mol
InChI Key: DKIRYFSFBKPSII-UHFFFAOYSA-N
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Description

4-(4-Methoxypyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrimidine ring, a morpholine ring, and a pyrrolidine ring, making it a complex and potentially versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxypyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 2-chloro-4-methoxypyrimidine, the pyrimidine ring can be formed through nucleophilic substitution reactions.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced through a cyclization reaction involving an appropriate amine and an epoxide.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached via a condensation reaction with a suitable carbonyl compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxypyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-Methoxypyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxypyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.

    4-(4-Methoxypyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)thiazole: Similar structure but with a thiazole ring instead of a morpholine ring.

Uniqueness

The uniqueness of 4-(4-Methoxypyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine lies in its specific combination of ring structures, which may confer unique chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H20N4O3

Molecular Weight

292.33 g/mol

IUPAC Name

[4-(4-methoxypyrimidin-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C14H20N4O3/c1-20-12-4-5-15-14(16-12)18-8-9-21-11(10-18)13(19)17-6-2-3-7-17/h4-5,11H,2-3,6-10H2,1H3

InChI Key

DKIRYFSFBKPSII-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)N2CCOC(C2)C(=O)N3CCCC3

Origin of Product

United States

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